
Dydrogesterone
概要
説明
ジドロゲステロンは、天然のホルモンであるプロゲステロンの効果を模倣するホルモンの一種である合成プロゲステロンです。これは、月経不順、不妊症、子宮内膜症など、プロゲステロン欠乏症に関連するさまざまな医療条件に使用されます。 ジドロゲステロンは、プロゲステロン受容体に対する高い選択性と、他のプロゲステロンと比較して最小限の副作用で知られています .
2. 製法
合成経路と反応条件: ジドロゲステロンは、容易に入手可能なプロゲステロンからいくつかの化学反応によって合成されます。このプロセスには、以下が含まれます。
カルボニル基の保護: プロゲステロンのカルボニル基を保護します。
臭素化: 保護された化合物に臭素を添加します。
脱臭素化: 臭素原子を削除します。
光化学的開環反応: 光を使用して環構造を開きます。
光化学的閉環反応: 光を使用して環構造を再び閉じます。
脱保護: 保護基を削除します。
二重結合異性化: ジドロゲステロンを得るために、二重結合の位置を変更します.
工業生産方法: ジドロゲステロンの工業生産は、同じ合成経路に従いますが、大規模生産のために最適化されています。 このプロセスは、環境にやさしく、収率が高く、実装が容易になるように設計されています .
反応の種類:
酸化: ジドロゲステロンは、電子を失う酸化反応を起こす可能性があります。
還元: また、電子を得る還元反応を起こす可能性もあります。
置換: ジドロゲステロンは、ある原子または原子群が別の原子または原子群と置き換えられる置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、ベンゾキノンが含まれます。
還元: 触媒の存在下で水素ガスなどの還元剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ジドロゲステロンの酸化は、さまざまな酸化誘導体の形成につながる可能性があります .
4. 科学研究への応用
ジドロゲステロンは、科学研究で幅広い用途があります。
作用機序
ジドロゲステロンは、子宮のプロゲステロン受容体に結合することにより作用し、月経周期の調節と妊娠の維持につながります。これは、エストロゲンでプライミングされた子宮に完全な分泌期子宮内膜を生成し、子宮内膜の正常な脱落を助けます。 他のプロゲステロンとは異なり、ジドロゲステロンは排卵を阻害したり、黄体を妨げたりしません .
類似の化合物:
プロゲステロン: ジドロゲステロンが模倣する天然ホルモン。
ミクロ化膣プロゲステロン(MVP): 同様の医療条件に使用される別の合成プロゲステロン。
比較:
選択性: ジドロゲステロンは、他のプロゲステロンと比較して、プロゲステロン受容体に対する選択性が高く、副作用が少なくなります。
投与: ジドロゲステロンは経口投与され、MVPは膣投与されます。
有効性: 研究では、ジドロゲステロンは妊娠をサポートし、月経周期を調節する上でMVPと同等の有効性があることが示されています
ジドロゲステロンのユニークな構造と高い選択性により、これは医療治療と科学研究における貴重な化合物となっています。
生化学分析
Biochemical Properties
Dydrogesterone plays a crucial role in biochemical reactions by acting as a selective agonist of the progesterone receptor . It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, this compound is metabolized primarily by the enzymes AKR1C1 and AKR1C3 in the liver . These enzymes catalyze the reduction of this compound to its active metabolite, 20α-dihydrothis compound . Additionally, this compound binds to the progesterone receptor in target tissues, promoting the transition of the endometrium to a secretory state .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In the endometrium, this compound counteracts the proliferative effects of estrogens, ensuring the transition to a secretory pattern and cyclical shedding . It also modulates the expression of genes involved in cell proliferation and differentiation . Furthermore, this compound has been shown to enhance nitric oxide synthesis and endothelial nitric oxide synthase activity in human endothelial cells, contributing to its vascular protective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the progesterone receptor, a nuclear receptor that regulates gene expression . Upon binding, the this compound-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes . This process involves the recruitment of coactivators and corepressors, which influence the transcriptional activity of the receptor . Additionally, this compound’s active metabolite, 20α-dihydrothis compound, also binds to the progesterone receptor, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed and metabolized, with a half-life of approximately 5-7 hours for the parent compound and 14-17 hours for its active metabolite . Studies have shown that this compound maintains its stability and efficacy over extended periods, with no significant degradation observed . Long-term studies have demonstrated that this compound effectively regulates menstrual cycles and supports pregnancy maintenance without adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is well-tolerated at therapeutic doses, with no serious or unexpected toxicity observed . At high doses, this compound can cause adverse effects, including changes in liver enzyme levels and alterations in reproductive function . Threshold effects have been observed, indicating that the therapeutic window for this compound is relatively wide .
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of enzymes AKR1C1 and AKR1C3 . The primary metabolic pathway involves the reduction of the 20-keto group to form 20α-dihydrothis compound . This active metabolite is further metabolized and excreted in the urine . The involvement of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, has also been reported in the metabolism of this compound . These metabolic pathways ensure the efficient clearance of this compound from the body.
Transport and Distribution
This compound is rapidly absorbed in the gastrointestinal tract and distributed throughout the body . It has a bioavailability of approximately 28%, indicating that a significant portion of the administered dose reaches systemic circulation . This compound is primarily bound to albumin in the plasma, facilitating its transport to target tissues . The distribution of this compound within cells and tissues is influenced by its binding to the progesterone receptor, which directs its localization to specific compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the progesterone receptor . Upon binding to the receptor, this compound is translocated to the nucleus, where it exerts its effects on gene expression . This nuclear localization is essential for the regulation of target genes involved in cell proliferation, differentiation, and other cellular processes . Additionally, this compound has been shown to decrease the expression of adhesion molecules on the endothelial cell membrane, contributing to its anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions: Dydrogesterone is synthesized from readily available progesterone through several chemical reactions. The process involves:
Carbonyl Protection: Protecting the carbonyl group of progesterone.
Bromination: Adding bromine to the protected compound.
Debromination: Removing the bromine atoms.
Photochemical Ring-Opening Reaction: Using light to open the ring structure.
Photochemical Ring-Closing Reaction: Using light to close the ring structure again.
Deprotection: Removing the protective groups.
Double-Bond Isomerization: Changing the position of double bonds to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be environmentally friendly, with high yields and ease of implementation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also undergo reduction reactions, where it gains electrons.
Substitution: this compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include benzoquinone.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
科学的研究の応用
Threatened Miscarriage
Dydrogesterone has been extensively studied for its role in managing threatened miscarriage. A systematic review of five randomized controlled trials involving 660 women demonstrated that this compound significantly reduced the miscarriage rate from 24% in control groups to 13% among those treated with this compound (odds ratio for miscarriage: 0.47) . This suggests that this compound can effectively support pregnancy maintenance in women at risk of miscarriage.
Study | Sample Size | Miscarriage Rate (Control) | Miscarriage Rate (this compound) | Odds Ratio |
---|---|---|---|---|
Omar et al. | 194 | 24% | 13% | 0.47 |
Manukhin et al. | N/A | N/A | N/A | 0.05 |
Endometriosis
This compound is also utilized in treating endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus. A multicenter study in Japan showed that this compound significantly reduced dysmenorrhea scores and ovarian endometrioma size in women . The treatment involved administering 10 mg twice daily for 21 days over four cycles, with notable improvements observed.
Outcome Measure | Baseline Change (%) | Post-Treatment Results |
---|---|---|
Endometrioma Volume Reduction | 50% (26/52) | Significant improvement |
Dysmenorrhea Score Reduction | High severity to lower scores | Significant improvement |
Hormone Replacement Therapy
In hormone replacement therapy (HRT), this compound is used to counteract the effects of estrogen on the endometrium, thereby preventing hyperplasia. It has been shown to be effective in postmenopausal women when combined with estrogen therapy . Studies indicate that this compound does not increase the risk of congenital anomalies when used during early pregnancy , making it a safer option for women undergoing HRT.
Other Applications
- Pain Management : In cases of minimal to mild endometriosis, this compound has been found to reduce pain significantly during treatment .
- Fertility Treatments : this compound is used in assisted reproductive technologies (ART) to enhance endometrial receptivity and improve implantation rates .
Case Study: Efficacy in Endometriosis Management
A retrospective cohort study analyzed the effects of this compound on women undergoing frozen embryo transfer cycles. The study indicated that patients receiving this compound had higher clinical pregnancy rates and live birth rates compared to those on standard treatments .
Case Study: Safety Profile
A systematic review assessing congenital anomalies associated with this compound usage during early pregnancy concluded that there was no significant increase in risk compared to expected rates due to environmental and genetic factors . This reinforces the safety profile of this compound when prescribed appropriately.
類似化合物との比較
Progesterone: The natural hormone that dydrogesterone mimics.
Micronized Vaginal Progesterone (MVP): Another synthetic progestogen used for similar medical conditions.
Comparison:
Selectivity: this compound has higher selectivity for progesterone receptors compared to other progestogens, leading to fewer side effects.
Administration: this compound is taken orally, while MVP is administered vaginally.
Efficacy: Studies have shown that this compound is as effective as MVP in supporting pregnancy and regulating the menstrual cycle
This compound’s unique structure and high selectivity make it a valuable compound in medical treatments and scientific research.
生物活性
Dydrogesterone, a synthetic progestogen, is widely used in hormone replacement therapy and reproductive medicine. Its biological activity encompasses various mechanisms, particularly in the context of reproductive health, cancer treatment, and bone metabolism. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound's Binding Affinity
this compound primarily binds to progesterone receptors (PRs), exhibiting a higher oral bioavailability compared to natural progesterone. This binding initiates a cascade of biological responses pertinent to reproductive health and other physiological functions .
Selective Estrogen Enzyme Modulation
Recent studies suggest that this compound and its metabolite, 20-dihydro-dydrogesterone (DHD), act as selective estrogen enzyme modulators (SEEMs). In breast cancer cell lines (MCF-7 and T-47D), this compound inhibited estrone sulfatase activity at concentrations as low as , demonstrating significant reductions in estrogen production . The inhibition percentages were recorded at -63% for MCF-7 and -48% for T-47D cells.
Table 1: Inhibition of Estrone Sulfatase Activity by this compound
Concentration (M) | MCF-7 Cell Inhibition (%) | T-47D Cell Inhibition (%) |
---|---|---|
-24 | -9 | |
-65 | -31 | |
-63 | -48 |
Case Studies
-
Luteal Phase Support in ART
A study reviewed the live birth rates associated with this compound use during assisted reproductive technology (ART). The cumulative live birth rate (CLBR) increased from 32.7% in the first cycle to 54.3% by the eighth cycle, indicating the efficacy of this compound in supporting luteal phase function . -
Effects on Bone Metabolism
In postmenopausal women, this compound was found to reduce estrogen's effects on bone resorption while altering the balance between bone formation and resorption. This suggests a protective role against osteoporosis when used in hormone replacement therapy .
Clinical Implications
The biological activities of this compound extend beyond reproductive health. Its role as a SEEM indicates potential applications in treating hormone-dependent cancers. Furthermore, its favorable profile in improving live birth rates during ART highlights its significance in reproductive endocrinology.
特性
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-HQZYFCCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022974 | |
Record name | Dydrogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in acetone, chloroform (1 in 2), ethanol (1 in 40) and diethyl ether (1 in 200); slightly soluble in fixed oils; sparingly soluble in methanol., 4.86e-03 g/L | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dydrogesterone is a progestogen that works by regulating the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus., Dydrogesterone is an orally-active progestagen. The addition of a progestagen greatly reduces the estrogen-induced risk of endometrial hyperplasia and cancer in non-hysterectomised women, by reducing the growth of the endometrium., Progestins cannot be equated as group with progesterone because some are inherently estrogenic, some slightly androgenic, and some purely progestational; correspondingly, their ovulation-inhibiting potentialities may be mediated in somewhat different ways. /Progestins/, The 17-hydroxy or acetoxy compounds, on the other hand, elicit responses more nearly resembling those of progesterone. They have little or no estrogenic or androgenic activity and may produce catabolic and slight diuretic effects. The 19-nor derivatives are more effective in postponing the normal menstrual period. /Progestins/, Accumulating evidence indicates that the neuropeptide substance P (SP) is predominantly involved in neurogenic inflammation and pain perception via its high-affinity neurokinin 1 receptor (NK-1R). Intriguingly, decreased pain sensitivity is found to be associated with high plasma progesterone levels. We hypothesize that progesterone may attenuate nociception and associated inflammatory response via NK-1R-dependent pathways. To address our hypothesis, we incubated splenic lymphocytes from CBA/J female mice with different concentrations of the progesterone derivative dydrogesterone. Subsequently, the expressions of NK-1R and T helper (Th1)-type cytokines were analyzed by flow cytometry. Next, we subcutaneously injected CBA/J mice with 1.25 mg of dydrogesterone in 200-microl sesame oil; control mice were sham-injected. Tail flick test to detect the nociceptive threshold was performed in 30-min intervals upon injection. Lymphocytes were isolated from blood and uterus and analyzed for NK-1R surface expression. Immunohistochemical analyses were performed to investigate the uterine tissue distribution of NK-1R. Dydrogesterone induced a decrease in the percentage of NK-1R+ lymphocytes in vitro and in vivo. Additionally, an increase in Th2-type and a decrease in Th1-type cytokines could be detected in vitro after incubation with dydrogesterone. An increased tail flick latency following dydrogesterone injection supported the concept that decreased expression of the NK-1R on lymphocytes is associated with an increased pain threshold. Taken together, these results clearly reveal a pathway by which dydrogesterone or progesterone respectively modulates the cross talk of the nervous, endocrine and immune systems in inflammation and pain., For more Mechanism of Action (Complete) data for DYDROGESTERONE (6 total), please visit the HSDB record page. | |
Record name | Dydrogesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone + hexane, White to off-white...crystalline powder. | |
CAS No. |
152-62-5 | |
Record name | Dydrogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dydrogesterone [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dydrogesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dydrogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dydrogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dydrogesterone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DYDROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I02KLE8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-169, 170 °C, 169.5 °C | |
Record name | Dydrogesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dydrogesterone exert its effects in the body?
A1: this compound is a synthetic progestogen, meaning it mimics the effects of the naturally occurring hormone progesterone. It binds to progesterone receptors in various tissues, including the endometrium (uterine lining). [, , ] This binding triggers downstream effects, primarily by regulating gene expression. [, ]
Q2: What are the primary downstream effects of this compound binding to progesterone receptors?
A2: In the endometrium, this compound promotes secretory transformation, a crucial step for preparing the uterine lining for embryo implantation. [, ] It also plays a role in regulating the menstrual cycle and preventing premature ovulation during assisted reproductive technologies (ART). [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H28O2, and its molecular weight is 312.45 g/mol.
Q4: Is there any information available on the spectroscopic data of this compound?
A5: While specific spectroscopic data is not extensively discussed in the provided papers, studies utilize techniques like high-performance liquid chromatography (HPLC) for characterizing and quantifying this compound in various samples. []
Q5: Is there information about the material compatibility and stability of this compound under various conditions?
A5: The provided research focuses primarily on the pharmaceutical applications of this compound. Information regarding its broader material compatibility and stability outside of pharmaceutical formulations is not available in these papers.
Q6: How is this compound metabolized in the human body?
A7: this compound is primarily metabolized in the liver by enzymes belonging to two major families: aldo-keto reductases (AKRs) and cytochrome P450 enzymes (CYPs). []
Q7: Which specific enzymes are primarily responsible for this compound metabolism?
A8: The enzyme AKR1C plays a dominant role in the hepatic metabolism of this compound, specifically in the formation of its active metabolite, 20α-dihydrothis compound (20α-DHD). [] Among the CYPs, CYP3A4 is the major contributor to this compound metabolism, while CYP2C19 plays a minor role. []
Q8: Are there any known genetic variations that might impact the metabolism of this compound?
A9: While CYP2C19 is involved in this compound metabolism, its contribution is relatively small. Therefore, genetic variations in CYP2C19 are not expected to significantly affect the pharmacokinetics of this compound in humans. []
Q9: What are the main clinical applications of this compound?
A9: this compound is primarily used in conditions associated with progesterone deficiency, such as:
- Threatened Miscarriage: Numerous studies investigated this compound's efficacy in preventing miscarriage in women experiencing bleeding during early pregnancy. [, , , , ]
- Recurrent Miscarriage: this compound is also studied for its potential to prevent subsequent miscarriages in women with a history of multiple pregnancy losses. [, ]
- Luteal Phase Support in ART: this compound is used to support the luteal phase (the period after ovulation) in women undergoing ART procedures like IVF. [, , , , , , ]
- Endometriosis: this compound shows potential in managing the symptoms of endometriosis, a condition where uterine-like tissue grows outside the uterus. [, , ]
- Menstrual Cycle Regularization: this compound can help regulate irregular menstrual cycles caused by progesterone deficiency. [, ]
Q10: Is there evidence suggesting this compound is more effective when combined with other treatments?
A11: Some studies suggest that combining this compound with other treatments might enhance its efficacy. For example, this compound combined with Gushen Antai Pills, a traditional Chinese medicine, showed promising results in managing threatened miscarriage. [] Similarly, combining this compound with vaginal micronized progesterone showed potential for improving live birth rates in frozen embryo transfer cycles. [, ]
Q11: Are there specific patient populations that may benefit more from this compound treatment?
A12: While this compound demonstrates benefits across various patient populations, some studies suggest specific groups might experience greater advantages. For instance, women with multiple pregnancies resulting from ART who received this compound showed a lower incidence of obstetric complications compared to those receiving micronized progesterone. []
Q12: What is the general safety and tolerability profile of this compound?
A13: this compound is generally considered safe and well-tolerated. [, ] Side effects, when they occur, are typically mild and may include headache, dizziness, nausea, and gastrointestinal discomfort. []
Q13: Are there any concerns regarding the long-term safety of this compound?
A14: Long-term studies investigating the safety of this compound, particularly for extended durations of use, are limited. [] Continuous monitoring and further research are essential for comprehensively understanding the long-term effects of this compound.
Q14: Are there specific concerns regarding this compound use during pregnancy?
A15: While this compound is frequently used to support pregnancy, especially in cases of threatened or recurrent miscarriage, continuous monitoring and comprehensive safety evaluations remain crucial. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。